What is the chemical structure of 8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester
What is the chemical structure of 8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester, a heterocyclic compound of interest in medicinal chemistry and materials science. We will delve into its chemical structure, synthesis, and spectroscopic characterization, offering insights grounded in established chemical principles.
Chemical Structure and Properties
8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester, also known by its IUPAC name diethyl 8-methylquinoline-2,3-dicarboxylate, is a polysubstituted quinoline derivative. The core of the molecule is a quinoline ring system, which is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring. This particular derivative is characterized by a methyl group at the 8-position and two diethyl ester groups at the 2- and 3-positions.
| Property | Value | Source |
| CAS Number | 892874-76-9 | [1] |
| Molecular Formula | C₁₆H₁₇NO₄ | [1] |
| Molecular Weight | 287.31 g/mol | [1] |
| Canonical SMILES | CCOC(=O)c1c(C(=O)OCC)c(C)c2ccccc2n1 |
The presence of the quinoline scaffold imparts a degree of rigidity and planarity to the molecule. The two diethyl ester groups at the ortho-positions on the pyridine ring introduce functionality that can be further modified, for instance, through hydrolysis to the corresponding dicarboxylic acid. The methyl group at the 8-position on the benzene ring can influence the molecule's electronic properties and steric interactions.
Caption: 2D structure of 8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester.
Synthesis of 8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester
The most direct and widely applicable method for the synthesis of this class of compounds is the Friedländer annulation.[2][3] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene group. For the synthesis of 8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester, the logical precursors are 2-amino-3-methylbenzaldehyde and diethyl oxalacetate.
Proposed Synthetic Pathway: Friedländer Annulation
The reaction proceeds via an acid- or base-catalyzed condensation followed by a cyclodehydration to form the quinoline ring system.
Caption: Proposed workflow for the synthesis of the target compound.
Exemplary Experimental Protocol (Adapted from similar Friedländer syntheses)
This protocol is a generalized procedure and may require optimization for this specific transformation.
Materials:
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2-Amino-3-methylbenzaldehyde
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Diethyl oxalacetate
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p-Toluenesulfonic acid (catalyst)
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Ethanol (solvent)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
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Silica gel for column chromatography
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Hexane and Ethyl acetate (eluent)
Procedure:
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Reaction Setup: To a solution of 2-amino-3-methylbenzaldehyde (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser, add diethyl oxalacetate (1.1 eq).
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Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 eq) to the reaction mixture.
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Reaction: Heat the mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Workup: Upon completion, cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by column chromatography on silica gel using a suitable gradient of hexane and ethyl acetate to afford the pure 8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester.
Causality in Experimental Choices:
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Catalyst: An acid catalyst like p-toluenesulfonic acid is often used to protonate the carbonyl group of the aldehyde, making it more electrophilic and facilitating the initial condensation with the enol or enolate of the diethyl oxalacetate.
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Solvent: Ethanol is a common solvent for Friedländer reactions as it is polar enough to dissolve the reactants and catalyst, and its boiling point is suitable for reflux conditions.
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Workup: The aqueous workup with sodium bicarbonate is crucial to neutralize the acidic catalyst and any unreacted starting materials, facilitating the extraction of the desired ester into the organic phase.
Spectroscopic Characterization
| Spectroscopic Data (Predicted) | |
| ¹H NMR | Aromatic protons on the quinoline core are expected in the range of δ 7.0-9.0 ppm. The methyl protons at the 8-position would likely appear as a singlet around δ 2.5-3.0 ppm. The ethyl ester groups will show characteristic quartet and triplet signals for the -OCH₂- and -CH₃ protons, respectively. |
| ¹³C NMR | Aromatic carbons of the quinoline ring will resonate in the δ 120-150 ppm region. The carbonyl carbons of the ester groups are expected to be significantly downfield, likely above δ 160 ppm. The methyl carbon at the 8-position and the carbons of the ethyl groups will appear in the upfield region of the spectrum. |
| Mass Spectrometry | The molecular ion peak (M⁺) would be expected at m/z 287.1158 (calculated for C₁₆H₁₇NO₄). |
Potential Applications in Research and Drug Development
The quinoline scaffold is a well-established privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. While specific biological studies on 8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester are not extensively documented in the available literature, its structural features suggest several potential areas of investigation:
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Anticancer Research: The quinoline core is present in numerous anticancer agents. This compound could be evaluated for its cytotoxic activity against various cancer cell lines.
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Antimicrobial Drug Discovery: Quinoline derivatives have a long history as antimalarial and antibacterial agents. This molecule could be screened for its efficacy against various pathogens.
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Material Science: The dicarboxylate functionality offers potential for the synthesis of coordination polymers and metal-organic frameworks (MOFs) with interesting optical or catalytic properties.
The diethyl ester groups also provide a handle for further chemical modification, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies. For example, hydrolysis to the dicarboxylic acid would allow for the formation of amides or other esters, potentially modulating the compound's biological activity and physicochemical properties.
Conclusion
8-Methyl-quinoline-2,3-dicarboxylic acid diethyl ester is a synthetically accessible quinoline derivative with potential for further investigation in medicinal chemistry and materials science. The Friedländer annulation provides a reliable route for its synthesis, and its structure can be unambiguously confirmed through standard spectroscopic techniques. Future research should focus on the detailed biological evaluation of this compound and its derivatives to unlock their full therapeutic and technological potential.
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